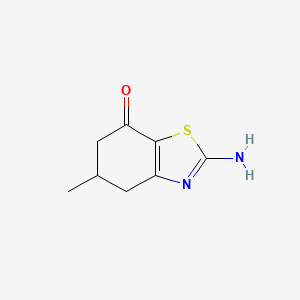

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDDTBSIZZDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373403 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375825-03-9 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Novel 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis of a promising subclass: 2-amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one and its derivatives. We will delve into the strategic rationale behind the chosen synthetic pathway, provide a detailed, step-by-step experimental protocol, and discuss the characterization of the target compounds. This guide is intended to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The benzothiazole ring system, particularly when functionalized with an amino group at the 2-position, represents a "privileged scaffold" in drug discovery.[1][2] This structural motif is present in a wide array of compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] The unique electronic and structural features of the 2-aminobenzothiazole core allow for versatile interactions with various biological targets.

The focus of this guide, 2-amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, incorporates a fused cyclohexanone ring, which provides a three-dimensional architecture that can be further functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group at the 5-position can influence the molecule's lipophilicity and steric interactions with target proteins, potentially leading to enhanced potency and selectivity. The exploration of derivatives of this core structure is a promising avenue for the development of new therapeutic agents.

Synthetic Strategy: A Hantzsch-Type Approach

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7] This venerable reaction involves the condensation of an α-haloketone with a thioamide or, in our case, thiourea. For the synthesis of the target molecule, a logical and efficient approach is a one-pot, two-step reaction starting from the readily available 2-methyl-1,3-cyclohexanedione.

The causality behind this choice of starting material lies in its inherent reactivity. The diketone can be selectively halogenated at the α-position to the carbonyl groups, generating the requisite α-haloketone in situ. This reactive intermediate is then immediately trapped by thiourea, which acts as the sulfur and nitrogen source for the thiazole ring, to undergo cyclocondensation. This one-pot approach is advantageous as it avoids the isolation of the potentially lachrymatory and unstable α-haloketone intermediate, thus improving safety and reaction efficiency.

The overall synthetic workflow can be visualized as follows:

Sources

- 1. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 3. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jchr.org [jchr.org]

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one via NMR and MS

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, field-tested methodology for the structural elucidation of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, a heterocyclic compound of interest in medicinal chemistry. By integrating the orthogonal analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a self-validating workflow that ensures the highest degree of scientific integrity. This document details the causality behind experimental choices, provides step-by-step protocols for data acquisition, and offers an in-depth analysis of the spectral data, culminating in the unequivocal confirmation of the compound's molecular structure.

Introduction to the Analyte and Analytical Strategy

2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one is a substituted benzothiazole derivative. Such heterocyclic scaffolds are prevalent in pharmacologically active molecules, making their precise characterization critical.[1][2] The analytical strategy herein employs a dual-pronged approach:

-

Mass Spectrometry (MS): To determine the compound's accurate molecular weight and elemental composition, providing the first piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework of the molecule, revealing detailed connectivity and stereochemical relationships.[3][4]

This combination of techniques provides a cross-validating data package, ensuring a trustworthy and definitive structural assignment.

Core Analytical Principles: The "Why" Behind the "How"

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. For a molecule like 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, which contains polar functional groups (-NH₂, C=O), Electrospray Ionization (ESI) is the preferred method.[5]

Causality of Choice (ESI-MS): ESI is a "soft" ionization technique that imparts minimal energy to the analyte during the ionization process.[6] This is crucial as it prevents premature fragmentation and ensures the abundant generation of the protonated molecular ion ([M+H]⁺).[7] This intact molecular ion is the key to determining the molecular weight with high accuracy, especially when coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. The resulting accurate mass measurement allows for the confident determination of the elemental formula.

Nuclear Magnetic Resonance (NMR) for Structural Connectivity

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule.[8][9] We will focus on ¹H (proton) and ¹³C (carbon-13) NMR.

-

¹H NMR: This technique provides information about the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).[10][11] The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.[12]

-

¹³C NMR: ¹³C NMR reveals the number of unique carbon atoms in the molecule.[13] Due to the wide chemical shift range (0-220 ppm), signals are typically well-resolved, providing a clear count of the carbon skeleton.[14][15] Broadband proton decoupling is routinely used to simplify the spectrum, making each unique carbon appear as a singlet.[16]

Experimental Protocols & Workflows

Sample Preparation: The Foundation of Quality Data

High-quality data begins with meticulous sample preparation.

Protocol for NMR Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one for ¹H NMR and 50-75 mg for ¹³C NMR.[17][18]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar analyte and its residual proton peak does not overlap with most analyte signals. Furthermore, the amine (-NH₂) and potential enol protons are often observable in DMSO-d₆, whereas they might exchange too rapidly in other solvents like methanol-d₄.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[19]

-

Filtration & Transfer: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.[20] Solid particles in the sample will degrade spectral quality.[20]

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

Protocol for MS Sample Preparation:

-

Stock Solution: Prepare a stock solution of the analyte at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 50:50) with 0.1% formic acid.

-

Rationale for Additive: The formic acid aids in the protonation of the analyte in the ESI source, promoting the formation of the desired [M+H]⁺ ion and enhancing signal intensity.

Visualization of the Analytical Workflow

The overall process from sample to confirmed structure follows a logical sequence.

Caption: General workflow for spectroscopic analysis.

Data Interpretation and Structural Elucidation

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one are numbered as follows:

Caption: Numbering scheme for NMR assignments.

Mass Spectrometry Data

The high-resolution ESI-MS analysis provides the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value |

|---|---|

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]⁺ |

| Calculated Mass (C₈H₁₁N₂OS) | 183.0614 |

| Measured Mass | 183.0612 |

| Mass Error | -1.1 ppm |

| Deduced Formula | C₈H₁₀N₂OS |

The excellent agreement between the calculated and measured mass provides high confidence in the elemental composition of the molecule. The fragmentation pattern can further support the structure by showing characteristic losses of small neutral molecules.[21][22]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum gives a detailed picture of the proton environments.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

|---|---|---|---|---|

| ~7.10 | Broad Singlet | 2H | NH₂ (on C2) | Broad, exchangeable protons typical of an amino group. Chemical shift consistent with -NH₂ on an electron-rich thiazole ring. |

| ~2.75 | Multiplet | 1H | H (on C5) | Complex splitting due to coupling with both the C4 and C6 protons. |

| ~2.40 | Multiplet | 2H | CH₂ (on C6) | Protons adjacent to the chiral center C5 and the methylene C4, resulting in a complex multiplet. |

| ~2.15 | Multiplet | 2H | CH₂ (on C4) | Protons adjacent to the C5 methine, showing complex coupling. |

| 1.05 | Doublet | 3H | CH₃ (on C5) | Appears as a doublet due to coupling with the single proton on C5. |

Note: The exact chemical shifts and multiplicities of the aliphatic protons (C4, C5, C6) can be complex due to second-order effects and may require 2D NMR for unambiguous assignment.[23]

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

|---|---|---|

| ~195.0 | C7 (C=O) | The downfield shift is characteristic of a ketone carbonyl carbon.[24] |

| ~168.0 | C2 (C-NH₂) | Carbon attached to two heteroatoms (N and S) in an aromatic-like ring. |

| ~155.0 | C7a | Quaternary carbon of the thiazole ring adjacent to the sulfur. |

| ~115.0 | C3a | Quaternary carbon where the two rings are fused. |

| ~45.0 | C6 | Aliphatic CH₂ group adjacent to the carbonyl. |

| ~35.0 | C5 | Aliphatic CH group (methine). |

| ~25.0 | C4 | Aliphatic CH₂ group. |

| ~15.0 | CH₃ | Methyl group carbon, typically found upfield. |

Integrated Structural Elucidation and Conclusion

The combination of MS and NMR data provides a cohesive and definitive structural proof.

-

Molecular Formula: High-resolution MS unequivocally establishes the molecular formula as C₈H₁₀N₂OS.

-

Carbon Skeleton: ¹³C NMR confirms the presence of eight distinct carbon atoms, including a ketone carbonyl (δ ~195.0 ppm), three sp² carbons of the thiazole ring, and four sp³ carbons of the tetrahydro ring, including one methyl group.[24]

-

Proton Environment: ¹H NMR confirms the presence of all 10 protons. The integration correctly shows the relative numbers: a two-proton amino group, a three-proton methyl group, and a total of five protons in the aliphatic ring system.

-

Connectivity: The doublet multiplicity of the methyl signal at 1.05 ppm confirms its attachment to a CH group (C5). The chemical shifts and general locations of the aliphatic protons are consistent with the proposed tetrahydrobenzothiazole ring structure.

References

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). Principles of ¹³C NMR Spectroscopy. [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. (2023). Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]

-

Request PDF. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Emory University. (2023). Small molecule NMR sample preparation. [Link]

-

Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I). [Link]

- Google Patents. (n.d.). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). (+)-(6R)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole: Properties, Applications, and Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

- Google Patents. (n.d.). Synthesis of (-)-2-amino-6-propionamido tetrahydro benzothiazole.

-

European Patent Office. (2008). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. [Link]

-

ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0245029). [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. jchps.com [jchps.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. Interpreting | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]

- 24. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

Spectroscopic analysis of substituted 2-aminobenzothiazole compounds

An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted 2-Aminobenzothiazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of 2-Aminobenzothiazoles and Spectroscopic Scrutiny

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4][5] The biological efficacy of these compounds is intrinsically linked to their molecular architecture, particularly the nature and position of substituents on the benzothiazole core. Therefore, the unambiguous structural confirmation of newly synthesized derivatives is a cornerstone of the drug discovery process.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation of substituted 2-aminobenzothiazole compounds. We will delve into the causality behind experimental choices, present field-proven protocols, and demonstrate how an integrated analytical workflow provides a self-validating system for structural confirmation.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy molecular orbitals. For aromatic systems like 2-aminobenzothiazoles, the key transitions are typically π → π* and n → π*.[6]

Causality and Application

The position and intensity of absorption maxima (λ_max) are highly sensitive to the electronic structure of the molecule. Substituents on the benzothiazole ring can act as auxochromes or chromophores, altering the energy of these electronic transitions. For instance, electron-donating groups can cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may induce a hypsochromic (blue) shift. The polarity of the solvent can also influence the λ_max, providing further insight into the nature of the electronic transitions.[7]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a dilute solution of the purified 2-aminobenzothiazole derivative in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range.

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent. This is crucial to subtract any absorbance from the solvent itself.[8]

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200–800 nm.[9][10]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation

The UV-Vis spectrum of 2-aminobenzothiazole typically shows multiple absorption bands. For example, absorption peaks can appear around 320 nm (n → π* transitions) and at lower wavelengths like 261 nm and 208 nm for (π → π*) transitions of the aromatic system.[6] The effect of substituents can be systematically studied by comparing the spectra of a series of analogues.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Scaffolds

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Causality and Application

Every functional group has a characteristic vibrational frequency. For 2-aminobenzothiazole derivatives, FT-IR is used to confirm the presence of the core structure and any appended functional groups. Key vibrational modes include the N-H stretches of the amino group, the C=N imine stretch within the thiazole ring, aromatic C=C and C-H stretches, and the C-S bond vibration. The presence and position of these bands provide direct evidence of the compound's structural integrity.

Experimental Protocol: FT-IR Analysis (ATR Method)

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is ideal for solid samples. Place a small amount of the dry, purified compound directly onto the ATR crystal.[11][12] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.[11]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences like CO₂ and water vapor.[11][12]

-

Sample Spectrum: Acquire the sample's spectrum, typically over a range of 4000–400 cm⁻¹.[11][13]

Data Interpretation for 2-Aminobenzothiazoles

A summary of characteristic FT-IR absorption bands for substituted 2-aminobenzothiazoles is presented below. These values are representative, and the exact position can vary based on the specific substitution pattern and molecular environment.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3450–3200 | N-H Stretch (often two bands for -NH₂) | Primary Amine | [6] |

| 3100–3000 | C-H Aromatic Stretch | Benzene Ring | [1] |

| 1650–1580 | C=N Stretch | Thiazole Ring | [1][14] |

| 1600–1450 | C=C Aromatic Stretch | Benzene Ring | [14] |

| 1710-1680 | C=O Stretch | Amide/Carbonyl Substituents | [1][13][14] |

| 1250-1020 | C-N Stretch | Aromatic Amine | |

| 800-600 | C-S Stretch | Thiazole Ring | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[12] Both ¹H and ¹³C NMR are routinely used.

Causality and Application

NMR is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field. The absorption of radiofrequency energy can cause these nuclei to "flip" between spin states. The precise energy required for this transition is highly sensitive to the local electronic environment of the nucleus, which is influenced by neighboring atoms. This sensitivity allows us to map the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5–25 mg of the purified compound in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.[12] The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like those in -NH₂ groups.[13]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm.[11]

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[11][13] ¹³C NMR experiments generally require a higher sample concentration and longer acquisition times due to the low natural abundance of the ¹³C isotope.[11]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides four key pieces of information:

-

Chemical Shift (δ): Indicates the electronic environment of the proton. Protons on the aromatic ring of the benzothiazole typically appear in the downfield region (δ 7.0–8.0 ppm). The amine (-NH₂) protons are often observed as a broad singlet.[11]

-

Integration: The area under a peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Describes the number of neighboring protons, following the n+1 rule. This is crucial for determining the substitution pattern on the aromatic ring.

-

Coupling Constant (J): The distance between split peaks, which provides information about the geometric relationship between coupled protons.

Table of Representative ¹H NMR Data for a Substituted 2-Aminobenzothiazole Moiety (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| ~10.0-12.0 | Broad Singlet | 1H | Amide NH (if acylated) | [5][13] |

| ~7.2–7.9 | Multiplet / Doublets | 4H | Aromatic Protons (unsubstituted ring) | [1][13] |

| ~7.0-8.0 | Broad Singlet | 2H | -NH₂ Protons | [11] |

Note: The exact chemical shifts and multiplicities will change significantly depending on the nature and position of substituents.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift indicates the type of carbon. Quaternary carbons (those with no attached protons) often show weaker signals.

Table of Representative ¹³C NMR Data for the 2-Aminobenzothiazole Core (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| ~167–169 | C2 (Carbon attached to -NH₂) | [11][13] |

| ~148–152 | C7a (Quaternary bridgehead carbon) | [11][13] |

| ~130–132 | C3a (Quaternary bridgehead carbon) | [13] |

| ~120–126 | Aromatic CH carbons (C4, C5, C6, C7) | [5][13] |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity.

Causality and Application

In a mass spectrometer, a sample is first ionized. Common techniques include Electron Impact (EI) and Electrospray Ionization (ESI).[11] The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The output is a mass spectrum, which plots ion abundance versus m/z. The peak with the highest m/z value usually corresponds to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), allowing for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to help determine the elemental composition of the molecule.[15][16]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This is often done via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[13][15]

-

Ionization: Ionize the sample using an appropriate method (e.g., ESI for LC-MS).[11]

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Data Interpretation and Fragmentation

The primary piece of information is the molecular ion peak. For a compound like N-(1,3-benzothiazol-2-yl)-2-(4-sulfamoylanilino)acetamide, the calculated molecular weight is 362.05, and the mass spectrum would be expected to show a protonated molecule ([M+H]⁺) at m/z ≈ 362.[13] The fragmentation pattern, which results from the breakdown of the molecular ion in the spectrometer, can also provide valuable structural clues.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. A logical workflow ensures a self-validating and comprehensive structural elucidation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. mdpi.com [mdpi.com]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents | Semantic Scholar [semanticscholar.org]

Exploring the chemical properties of 2-aminothiazole scaffolds

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Aminothiazole Scaffolds

Executive Summary

The 2-aminothiazole (2-AT) is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Regarded as a "privileged structure," it forms the core of numerous clinically approved drugs, including the anticancer agent dasatinib, the antibiotic cefdinir, and the anti-inflammatory drug meloxicam.[2][3][4] Its prevalence stems from its synthetic accessibility, versatile reactivity, and its ability to engage in a wide range of biological interactions.[4][5]

This technical guide provides a comprehensive exploration of the 2-aminothiazole core for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect the cornerstone synthetic methodologies, and map its complex reactivity. Furthermore, we will survey its broad spectrum of biological activities and address the critical considerations—such as potential toxicity and pan-assay interference—that are paramount for its successful application in modern drug discovery.

The 2-Aminothiazole Core: Structure and Physicochemical Properties

The 2-aminothiazole ring is an aromatic system containing sulfur and nitrogen atoms. This arrangement imparts distinct electronic and physical characteristics that are crucial for its function as a pharmacophore.

Tautomerism and Electronic Character

The 2-aminothiazole scaffold exists predominantly in the aromatic amino tautomeric form, which is stabilized by the delocalization of π-electrons.[6] The exocyclic amino group is a key functional handle, possessing a multifunctional scaffold structure that allows for the attachment of various active fragments through different reactions to build diverse and biologically active derivatives.[1][4] The ring itself contains two nitrogen atoms: the endocyclic (ring) nitrogen at position 3 and the exocyclic (amino) nitrogen at position 2. The relative nucleophilicity of these two centers is a defining feature of the scaffold's reactivity, which will be explored in Section 3.

Physicochemical Properties: The Impact of Isosteric Replacement

A compound's physicochemical properties, such as lipophilicity and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile. The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole provides a powerful strategy to modulate these properties. This substitution significantly increases hydrophilicity and water solubility, a crucial advantage in drug development where poor solubility can terminate promising candidates.[7]

Table 1: Comparative Physicochemical Properties of 2-Aminothiazole vs. 2-Aminooxazole Isosteres

| Property | 2-Aminothiazole Series (log k'w) | 2-Aminooxazole Series (log k'w) | Change in Lipophilicity |

|---|---|---|---|

| Subtype I (Unsubstituted) | Varies | Varies | Decrease of 0.95 ± 0.09 |

| Subtype II (Phenyl-substituted) | Varies | Varies | Decrease of 1.05 ± 0.04 |

Data synthesized from a comparative study on N-oxazolyl- and N-thiazolylcarboxamides.[7] The log k'w value is a measure of lipophilicity determined by chromatography. A lower value indicates greater hydrophilicity.

The data clearly demonstrates that replacing the thiazole's sulfur with oxygen to create an oxazole leads to a consistent and significant decrease in lipophilicity (by a factor of ~9-11), enhancing the aqueous solubility of the resulting compounds.[7] This is a field-proven insight for medicinal chemists seeking to optimize the "drug-like" properties of a lead series.

Synthesis of the 2-Aminothiazole Scaffold

The construction of the 2-aminothiazole ring is well-established, with the Hantzsch thiazole synthesis remaining the most classical and widely utilized method.[8][9]

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis is a robust condensation reaction between an α-haloketone and a thiourea derivative.[9] The reaction is valued for its reliability and the ease with which diverse substituents can be introduced at the 4- and 5-positions of the thiazole ring.

Causality of the Mechanism: The reaction initiates with the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon of the α-haloketone. This is the most favorable initial step due to the high nucleophilicity of sulfur. The subsequent steps involve an intramolecular cyclization, driven by the proximity of the reacting groups, followed by dehydration to yield the stable, aromatic 2-aminothiazole ring.[9]

Caption: The Hantzsch thiazole synthesis pathway.

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol describes a standard Hantzsch synthesis. The self-validating nature of this process is ensured by in-process monitoring (TLC) and final characterization (NMR, MS).

Materials:

-

2-Bromoacetophenone (α-bromo ketone)

-

Thiourea

-

Ethanol (Solvent)

-

Sodium Bicarbonate (Base for neutralization)

-

Ethyl Acetate (Extraction solvent)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Neutralization: The resulting residue is suspended in water and neutralized with a saturated solution of sodium bicarbonate until the pH is ~8. This step neutralizes the hydrobromide salt formed during the reaction, yielding the free base.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification & Validation: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Modern Synthetic Variations

While the Hantzsch synthesis is a workhorse, modern variations offer improvements in efficiency and environmental impact.

-

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[10]

-

One-Pot Procedures: These methods combine multiple reaction steps without isolating intermediates, saving time and resources. Structurally diverse thiazoles can be conveniently synthesized in a one-pot fashion from α-haloketones and substituted thioamides.[8]

-

Catalyst-Free and Solvent-Free Conditions: Green chemistry approaches have been developed that run the Hantzsch condensation without any catalyst or solvent, often with just gentle heating, simplifying the workup and reducing waste.[11]

Reactivity and Functionalization

The 2-aminothiazole scaffold is a versatile building block due to its dual nucleophilic character. The site of reaction—either the endocyclic (ring) nitrogen or the exocyclic (amino) nitrogen—is dictated by the nature of the electrophile and the reaction conditions.[12][13]

The Dichotomy of Nucleophilicity

-

Alkylation: With saturated electrophiles like alkyl halides, the reaction typically occurs at the more nucleophilic endocyclic nitrogen (N3) , especially in the absence of a strong base.[13]

-

Acylation and Sulfonylation: With more reactive electrophiles such as acyl halides or sulfonyl halides, the reaction preferentially occurs at the exocyclic amino nitrogen .[13][14] This difference in reactivity allows for selective functionalization of the scaffold.

Caption: Selective functionalization of 2-aminothiazole.

Key Functionalization Reactions

-

N-Acylation: Reaction of 2-aminothiazoles with various acyl halides in a suitable solvent like dry pyridine produces the corresponding N-acylated amides in high yields.[14]

-

Schiff Base Formation: Refluxing 2-aminothiazoles with aromatic aldehydes in ethanol yields the corresponding 2-arylideneamino-4-phenylthiazoles (Schiff bases).[14]

-

Thiourea Derivatives: The addition reaction of 2-aminothiazole to an isothiocyanate readily forms thiazolyl-thiourea derivatives, which have shown promising antimicrobial activity.[5]

The Role of 2-Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of biologically active compounds.[5][15] Its ability to act as a hydrogen bond donor and acceptor, combined with its rigid structure, makes it an excellent pharmacophore for interacting with biological targets.

Table 2: Selected Biological Activities of 2-Aminothiazole Derivatives

| Biological Activity | Description and Examples | References |

|---|---|---|

| Anticancer | Derivatives show potent activity against various cancer cell lines, including breast, lung, and leukemia. The FDA-approved drug Dasatinib is a multi-targeted kinase inhibitor for treating leukemia.[3] | [3][5][15][16] |

| Antimicrobial | The scaffold is found in broad-spectrum antibiotics like Cefdinir. Numerous derivatives exhibit potent activity against bacteria (including M. tuberculosis) and fungi.[17][18] | [5][15][17][18] |

| Anti-inflammatory | The nonsteroidal anti-inflammatory drug (NSAID) Meloxicam contains a 2-aminothiazole core. Other derivatives show activity by inhibiting inflammatory mediators. | [5][15][17] |

| Antiviral / Anti-HIV | Certain 2-aminothiazole compounds have been identified as inhibitors of viral replication. | [5][14] |

| Neuroprotective | Some derivatives have shown potential as neuroprotective agents and dopamine D2-agonists.[2] | [2][17] |

| Antioxidant | Derivatives incorporating coumarin or sydnonyl moieties have demonstrated significant antioxidant activity.[17] |[5][15][17] |

Critical Considerations for Drug Development

While the 2-aminothiazole scaffold is highly valuable, drug development professionals must be aware of its potential liabilities. The discourse around whether it is a "privileged structure" or a "toxicophore" is critical for risk assessment in a discovery program.[1][19]

Metabolic Instability and Toxicophores

The 2-aminothiazole ring can be susceptible to metabolic activation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that may cause toxicity, warranting careful evaluation during preclinical development.[19]

Promiscuous Binders and PAINS

A significant challenge with the 2-aminothiazole scaffold is its tendency to act as a Pan-Assay Interference Compound (PAINS).[20] These "frequent hitters" can appear as active compounds in numerous high-throughput screening (HTS) assays through non-specific mechanisms, leading to false positives and wasted resources. It is crucial to implement a robust hit validation strategy to distinguish true binders from promiscuous ones.

Caption: A self-validating workflow for managing potential PAINS.

Expertise in Action: When a 2-aminothiazole is identified as a hit, a medicinal chemist should not immediately discard it but instead initiate a rigorous validation cascade. This includes orthogonal biophysical assays (e.g., Surface Plasmon Resonance) to confirm direct binding and the development of a Structure-Activity Relationship (SAR) to ensure that activity is dependent on specific structural features, not just the presence of the scaffold.[20]

Conclusion

The 2-aminothiazole scaffold remains a molecule of profound importance in chemical and pharmaceutical sciences. Its synthetic tractability, versatile reactivity, and proven track record as a pharmacophore ensure its continued relevance. For researchers and drug developers, a deep understanding of its properties—from the nuances of its synthesis and reactivity to the critical awareness of its potential liabilities as a toxicophore or promiscuous binder—is essential. By leveraging its strengths while diligently mitigating its risks, the 2-aminothiazole core will undoubtedly continue to be a source of novel therapeutics and advanced materials for years to come.

References

- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Reddy, C. S., et al. (n.d.).

- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.

- Khalifa, M. E. (n.d.).

- Tripathi, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.

- (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace.

- (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.

- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.

- Kauthale, S. S., et al. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.

- Das, D., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. ScienceDirect.

- Dahlin, J. L., et al. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.

- (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods. Benchchem.

- (n.d.).

- (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.

- (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.. ChemicalBook.

- Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.

- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.

- (2025). Recent developments of 2-aminothiazoles in medicinal chemistry.

- Alpan, A. S. (2021).

- (n.d.). 2-Aminothiazole. Wikipedia.

- (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- (n.d.). Thiazole synthesis. Organic Chemistry Portal.

- (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.

- Forlani, L., et al. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. The Journal of Organic Chemistry.

- Forlani, L., et al. (n.d.). Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.

- Svatunek, D., et al. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

- (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Initial Biological Screening of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one

Executive Summary

This guide outlines a strategic, tiered approach for the initial biological evaluation of the novel compound, 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one . The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a robust framework for researchers and drug development professionals to conduct a primary screening cascade. The protocols herein are designed to efficiently identify potential therapeutic value by assessing broad cytotoxicity against cancerous cell lines and antimicrobial activity against a panel of clinically relevant pathogens. The narrative emphasizes the scientific rationale behind experimental choices, detailed step-by-step protocols for key assays, and a logical workflow for data interpretation and subsequent decision-making.

Rationale and Screening Strategy

The 2-Aminothiazole Scaffold: A Privileged Core

The decision to screen 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one is grounded in the extensive history of the 2-aminothiazole and related benzothiazole moieties in successful drug discovery campaigns.[4] This heterocyclic system is a key pharmacophore in drugs like the kinase inhibitor Dasatinib, demonstrating its ability to interact with biological targets of high therapeutic value.[5][6] Derivatives have shown potent activities including, but not limited to:

-

Anticancer/Antiproliferative Activity: Many derivatives exhibit cytotoxicity against a range of cancer cell lines, including those of the lung, colon, and breast.[4][7][8][9]

-

Antimicrobial & Antifungal Activity: The scaffold is present in numerous agents active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12][13]

-

Enzyme Inhibition: A primary mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][14][15]

The specific structural features of the target compound—a fused tetrahydrobenzo ring system—offer a unique three-dimensional architecture that warrants investigation for novel biological interactions.

A Tiered Screening Approach

A logical, tiered screening strategy is essential for the cost-effective and scientifically sound evaluation of a novel compound. This guide focuses on the crucial first tier, designed to answer broad questions about the compound's biological effects before committing resources to more complex, target-specific assays.

Our initial screening cascade is bifurcated into two primary arms: Antiproliferative Screening and Antimicrobial Screening . This dual approach maximizes the potential for identifying a "hit" across different therapeutic areas.

Caption: Tiered workflow for initial biological screening.

Arm 1: Antiproliferative Activity Screening

The primary objective of this arm is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. A positive result here could indicate potential as an anticancer agent.

Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[16][17][18] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[17] This assay is widely adopted in high-throughput screening due to its scalability, reproducibility, and cost-effectiveness.

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cancer cell lines.[16][17][19]

1. Cell Culture and Seeding:

- Maintain selected cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) in their recommended complete growth medium.

- Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

- Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).

- Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]

2. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of the test compound in sterile DMSO.

- Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

- Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

- Crucial Controls:

- Vehicle Control: Wells treated with medium containing the same final concentration of DMSO used for the highest compound dose.

- Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin or Cisplatin).

- Untreated Control: Wells containing cells with fresh medium only.

- Media Blank: Wells with medium but no cells, to measure background absorbance.

- Incubate the plate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

- After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]

- Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[16]

- Carefully aspirate the medium from each well without disturbing the formazan crystals.

- Add 150 µL of DMSO to each well to dissolve the crystals.[16] Gently pipette to ensure complete solubilization.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.[16]

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation and Interpretation

The IC50 value is the primary endpoint. A lower IC50 indicates higher potency. Results should be compiled for clear comparison.

Table 1: Hypothetical Antiproliferative Activity (IC50 Values)

| Compound | HCT-116 (µM) | MCF-7 (µM) | A549 (µM) |

| Test Compound | 12.5 | 28.7 | > 100 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |

Interpretation: In this hypothetical scenario, the test compound shows moderate, selective activity against the HCT-116 cell line but is less effective against MCF-7 and inactive against A549 at the tested concentrations. This selectivity is an interesting result that could guide further investigation into specific cellular pathways.

Arm 2: Antimicrobial Activity Screening

This arm aims to discover if the compound can inhibit the growth of or kill pathogenic microorganisms. The 2-aminothiazole scaffold is a common feature in antibacterial and antifungal agents.[10][11][12]

Selected Assay: Broth Microdilution

Rationale: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[21] This method is preferred for initial screening over qualitative methods like disk diffusion because it provides a precise numerical value, which is more useful for structure-activity relationship studies.[22]

Detailed Experimental Protocol: Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common research practices.[23][24]

1. Microorganism and Media Preparation:

- Select a panel of clinically relevant microorganisms:

- Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

- Gram-negative: Escherichia coli (e.g., ATCC 25922)

- Fungus (Yeast): Candida albicans (e.g., ATCC 90028)

- Prepare the appropriate liquid medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

- Prepare a standardized inoculum of each microorganism adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[21]

2. Compound Dilution Plate Preparation:

- In a sterile 96-well U-bottom plate, perform a two-fold serial dilution of the test compound (prepared from a DMSO stock) in the appropriate broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

- Crucial Controls:

- Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

- Growth Control: Wells containing only broth and the microbial inoculum (no compound).

- Sterility Control: Wells containing only sterile broth (no inoculum).

- Vehicle Control: Wells containing the highest concentration of DMSO used, plus inoculum.

3. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with the standardized microbial suspension.

- Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 48 hours for yeast.[21]

4. Data Acquisition and Analysis:

- After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.

- The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance (OD600) for a more quantitative assessment.

Data Presentation and Interpretation

MIC values provide a clear measure of the compound's potency against different pathogens.

Table 2: Hypothetical Antimicrobial Activity (MIC Values)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Test Compound | 8 | > 256 | 64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Interpretation: These hypothetical results suggest the compound has promising activity against the Gram-positive bacterium S. aureus, but is ineffective against the Gram-negative E. coli and has only weak activity against C. albicans. This spectrum of activity can provide initial clues about the compound's potential mechanism of action (e.g., targeting cell wall synthesis, which differs between Gram-positive and Gram-negative bacteria).

Potential Mechanism of Action: Kinase Inhibition

A significant body of literature suggests that 2-aminothiazole derivatives function as protein kinase inhibitors.[5][14][15] Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Should the compound show promising antiproliferative activity, a logical next step would be to investigate its effect on key kinases.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jocpr.com [jocpr.com]

- 14. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 22. woah.org [woah.org]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. protocols.io [protocols.io]

Discovery and Synthesis of New 2-Aminothiazole-Based Heterocycles: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, rightfully earning its status as a "privileged structure."[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a key pharmacophore in a multitude of clinically significant drugs, including the anticancer agents Dasatinib and Alpelisib.[3][4] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a wide array of biological targets, making it a focal point in modern drug discovery.[5][6][7][8]

This guide provides an in-depth exploration of the synthesis and discovery of novel 2-aminothiazole derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, compare classical and modern synthetic paradigms, and provide detailed, field-tested protocols for the synthesis and characterization of these vital compounds.

Part 1: The Strategic & Biological Importance of the 2-Aminothiazole Core

The therapeutic versatility of the 2-aminothiazole scaffold is remarkably broad. Its derivatives have demonstrated a wide spectrum of pharmacological activities, a testament to the scaffold's ability to be tailored for specific biological targets.[7][9] This inherent adaptability is why it continues to be a high-priority target for synthetic and medicinal chemists.

The range of biological activities includes, but is not limited to:

-

Anticancer: As seen in kinase inhibitors like Dasatinib, the scaffold serves as a crucial anchor for binding to enzyme active sites.[3][4] Numerous derivatives show potent activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[3][4]

-

Antimicrobial & Antifungal: The heterocycle is integral to compounds that combat bacterial and fungal infections.[5][7]

-

Anti-inflammatory: Derivatives have shown promise in modulating inflammatory pathways, with some acting as nonsteroidal anti-inflammatory agents.[5][7][9]

-

Antiviral & Anti-HIV: The scaffold is present in molecules designed to inhibit viral replication.[5][7]

Table 1: Selected Biological Activities of 2-Aminothiazole Derivatives

| Biological Activity | Example Application/Target | Representative Citation(s) |

| Anticancer | Kinase inhibition (e.g., PI3K, VEGFR) | [3][4] |

| Antibacterial | Inhibition of bacterial cell wall synthesis or other essential pathways | [5][7] |

| Antifungal | Disruption of fungal cell membrane integrity | [7][9] |

| Anti-inflammatory | Modulation of inflammatory cytokine production | [5][9] |

| Antitubercular | Activity against Mycobacterium tuberculosis | [7] |

| Antiviral / Anti-HIV | Inhibition of viral enzymes or replication cycle | [5][7][9] |

Part 2: Foundational Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most fundamental and widely utilized method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1][10] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[11][12] Its enduring prevalence is due to its reliability, high yields, and the ready availability of starting materials.

Causality of the Hantzsch Mechanism

Understanding the mechanism is key to troubleshooting and adapting the reaction. The process is a logical sequence of nucleophilic attack and intramolecular cyclization.

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This is a classic SN2 reaction that forms an isothiouronium salt intermediate.[11]

-

Intramolecular Cyclization: The nitrogen of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This step forms the five-membered heterocyclic ring.

-

Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic 2-aminothiazole ring system.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a self-validating, reproducible method for a standard Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone (5.0 mmol, 0.995 g)

-

Thiourea (7.5 mmol, 0.571 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

-

20 mL scintillation vial, magnetic stir bar, hot plate, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a magnetic stir bar.[11]

-

Solvent Addition: Add 5 mL of methanol to the vial.

-

Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Neutralization & Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. The sodium carbonate neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.[11]

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid (the filter cake) with deionized water to remove any remaining salts.

-

Drying: Spread the solid on a tared watch glass and allow it to air dry completely.

-

Analysis: Once dry, determine the mass of the product to calculate the percent yield and characterize its purity and structure using melting point, NMR, and MS analysis.

Part 3: Modern & Green Synthetic Methodologies

While the Hantzsch synthesis is a workhorse, modern drug development demands greater efficiency, safety, and sustainability.[13][14] This has led to the evolution of protocols that minimize waste, reduce reaction times, and avoid hazardous reagents.[15][16]

One-Pot & Catalytic Approaches

The logical evolution of the Hantzsch synthesis is to perform it in a single vessel without isolating intermediates. A key innovation is the in situ generation of the α-haloketone from a simple ketone, followed immediately by condensation with thiourea. This avoids handling lachrymatory and toxic α-haloketones.

Catalytic systems using iodine with an iron co-catalyst, or reagents like trichloroisocyanuric acid (TCCA), can facilitate the initial halogenation of the ketone, leading directly to the thiazole product in a one-pot fashion.[17][18]

Key Spectroscopic Signatures:

-

¹H NMR: The proton on the thiazole ring (at the C5 position) typically appears as a singlet in the aromatic region (δ 6.5-7.5 ppm), depending on the substitution pattern. The N-H protons of the amino group often appear as a broad singlet. [19][20][21]* ¹³C NMR: The carbon atoms of the thiazole ring have characteristic chemical shifts. The C2 carbon (bearing the amino group) is typically highly deshielded (~168-170 ppm), while C4 and C5 appear further upfield. [19][20][21]* IR Spectroscopy: Key vibrational bands confirm the presence of essential functional groups. Look for N-H stretching vibrations (~3100-3400 cm⁻¹), C=N stretching of the thiazole ring (~1620-1650 cm⁻¹), and C-S stretching bands. [19][20]* Mass Spectrometry (MS): Provides the molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. Table 3: Expected Spectroscopic Data for 2-Amino-4-phenylthiazole

| Technique | Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | ~7.2-7.8 ppm (multiplet, 5H)~7.1 ppm (singlet, 1H)~7.0 ppm (broad singlet, 2H) | Protons of the phenyl ringProton at C5 of thiazole ringProtons of the -NH₂ group |

| ¹³C NMR (DMSO-d₆) | ~168 ppm~150 ppm~125-135 ppm~103 ppm | C2 (C-NH₂)C4 (C-Ph)Carbons of the phenyl ringC5 |

| IR (KBr, cm⁻¹) | 3420, 328016301540 | N-H stretching (asymmetric & symmetric)C=N stretchingRing stretching |

| Mass Spec (EI) | m/z = 176 | Molecular Ion (M⁺) |

Conclusion and Future Outlook

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in drug discovery. While the classical Hantzsch synthesis provides a robust foundation, the future of 2-aminothiazole synthesis lies in the continued development of modern, green, and efficient methodologies. One-pot catalytic systems, flow chemistry, and the use of sustainable resources will be pivotal in accelerating the discovery of new, life-saving therapeutics based on this remarkable heterocycle. This guide provides the foundational knowledge and practical protocols for researchers to both utilize established methods and innovate within this exciting field.

References

-

bepls, "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls," bepls, 2023. [Link]

-

Archiv der Pharmazie, "Emerging green synthetic routes for thiazole and its derivatives: Current perspectives," Wiley Online Library, 2023. [Link]

-

ResearchGate, "Green synthetic strategies toward thiazoles: a sustainable approach," ResearchGate, 2021. [Link]

-

Wiley Online Library, "Emerging green synthetic routes for thiazole and its derivatives: Current perspectives," Wiley Online Library, 2023. [Link]

-

PubMed, "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery," National Center for Biotechnology Information, 2021. [Link]

-

PubMed, "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives," National Center for Biotechnology Information, 2018. [Link]

-

MDPI, "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," MDPI, 2021. [Link]

-

National Center for Biotechnology Information, "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," National Center for Biotechnology Information, 2021. [Link]

-

Scholars Research Library, "Biological and medicinal significance of 2-aminothiazoles," Scholars Research Library, 2014. [Link]

-

National Center for Biotechnology Information, "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery," National Center for Biotechnology Information, 2021. [Link]

-

ResearchGate, "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives," ResearchGate, 2018. [Link]

-

Wikipedia, "2-Aminothiazole," Wikipedia, 2023. [Link]

-

National Center for Biotechnology Information, "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives," National Center for Biotechnology Information, 2021. [Link]

-

The International Journal of Chemical Studies, "Synthesis and characterization of biological active heterocycle-2-Aminothiazole," , 2022. [Link]

-

ResearchGate, "2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process," ResearchGate, 2021. [Link]

-

SRUC, "Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy," SRUC, 2021. [Link]

-

Chem Help Asap, "Hantzsch Thiazole Synthesis," Chem Help Asap, 2018. [Link]

-

ResearchGate, "Biological and medicinal significance of 2-aminothiazoles," ResearchGate, 2014. [Link]

-

ResearchGate, "Reaction mechanism of Hantzsch thiazole synthesis.," ResearchGate, 2023. [Link]

-

PubMed, "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," National Center for Biotechnology Information, 2021. [Link]

-

SynArchive, "Hantzsch Thiazole Synthesis," SynArchive, 2023. [Link]

-

Scilit, "Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO," Scilit, 2013. [Link]

-

Der Pharma Chemica, "Synthesis of novel 2-amino thiazole derivatives," Der Pharma Chemica, 2011. [Link]

-

RSC Publishing, "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem," Royal Society of Chemistry, 2023. [Link]

-

ResearchGate, "(PDF) Synthesis of 2-aminothiazole derivatives: A short review," ResearchGate, 2022. [Link]

-

ResearchGate, "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?," ResearchGate, 2022. [Link]

-